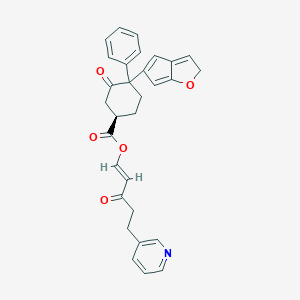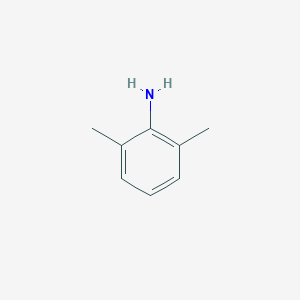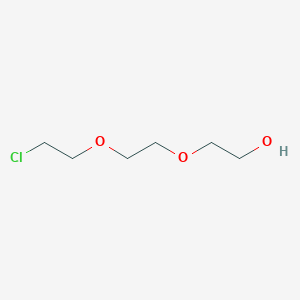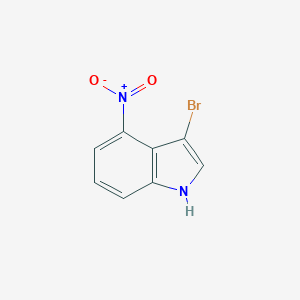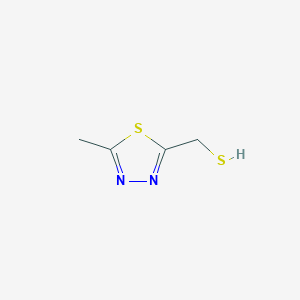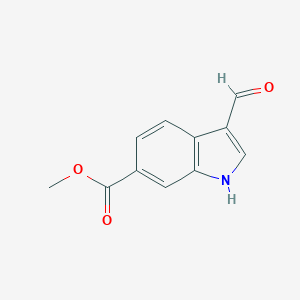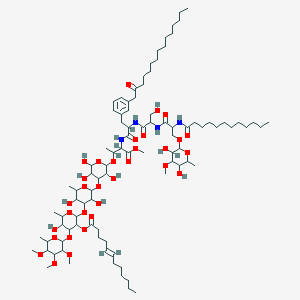
Gpl X1 glycopeptidolipid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gpl X1 glycopeptidolipid is a type of glycolipid that is found in the cell wall of Mycobacterium tuberculosis. This molecule has been of great interest to scientists due to its unique structure and potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Gpl X1 glycopeptidolipid has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Some of the research applications include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis.
Wirkmechanismus
The mechanism of action of Gpl X1 glycopeptidolipid is not fully understood. However, it is believed to play a role in the virulence of Mycobacterium tuberculosis by interacting with host cells and modulating the immune response.
Biochemische Und Physiologische Effekte
Studies have shown that Gpl X1 glycopeptidolipid can induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in host cells. It has also been shown to modulate the immune response by inhibiting the activation of T cells and promoting the production of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Gpl X1 glycopeptidolipid in lab experiments include its unique structure, which allows for the development of new diagnostic tools and the identification of new drug targets. However, the limitations of using Gpl X1 glycopeptidolipid in lab experiments include its complex synthesis method and the potential for variability in its structure.
Zukünftige Richtungen
There are several future directions for the study of Gpl X1 glycopeptidolipid. These include the development of new diagnostic tools for tuberculosis, the identification of new drug targets for tuberculosis treatment, and the development of new vaccines for tuberculosis. Additionally, further research is needed to fully understand the mechanism of action of Gpl X1 glycopeptidolipid and its potential applications in the field of medicine.
In conclusion, Gpl X1 glycopeptidolipid is a complex molecule that has the potential to be used in a variety of scientific research applications. Its unique structure and potential applications in the field of medicine make it an interesting topic for further study.
Synthesemethoden
The synthesis of Gpl X1 glycopeptidolipid is a complex process that involves several steps. The first step is the synthesis of the peptidoglycan backbone, which is then modified with various sugars to form the glycan chains. The final step involves the addition of lipids to the glycan chains to form the glycolipid molecule.
Eigenschaften
CAS-Nummer |
134874-51-4 |
|---|---|
Produktname |
Gpl X1 glycopeptidolipid |
Molekularformel |
C92H156N4O32 |
Molekulargewicht |
1830.2 g/mol |
IUPAC-Name |
[2-[2-[2-[3-[[2-[[2-[[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2-(dodecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3-(2-oxopentadecyl)phenyl]propanoyl]amino]-4-methoxy-4-oxobutan-2-yl]oxy-3,5,6-trihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-5-hydroxy-6-methyl-4-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-dodec-5-enoate |
InChI |
InChI=1S/C92H156N4O32/c1-14-17-20-23-26-29-30-33-34-37-40-46-61(98)50-59-44-43-45-60(49-59)51-62(94-84(109)63(52-97)95-85(110)64(53-118-88-72(105)76(114-10)68(101)55(5)120-88)93-65(99)47-41-38-35-31-27-24-21-18-15-2)83(108)96-67(86(111)117-13)54(4)119-90-74(107)78(71(104)87(112)128-90)125-89-73(106)77(69(102)56(6)121-89)126-92-82(124-66(100)48-42-39-36-32-28-25-22-19-16-3)79(70(103)57(7)122-92)127-91-81(116-12)80(115-11)75(113-9)58(8)123-91/h32,36,43-45,49,54-58,62-64,67-82,87-92,97,101-107,112H,14-31,33-35,37-42,46-48,50-53H2,1-13H3,(H,93,99)(H,94,109)(H,95,110)(H,96,108)/b36-32+ |
InChI-Schlüssel |
YNNDCUKXFWSZFW-WIKZRCHHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCC/C=C/CCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC1=CC=CC(=C1)CC(C(=O)NC(C(C)OC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)C)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)C)OC)OC)OC)OC(=O)CCCC=CCCCCCC)O)O)C(=O)OC)NC(=O)C(CO)NC(=O)C(COC6C(C(C(C(O6)C)O)OC)O)NC(=O)CCCCCCCCCCC |
Synonyme |
GPL X1 glycopeptidolipid GPL-X-1 GPL-X-I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



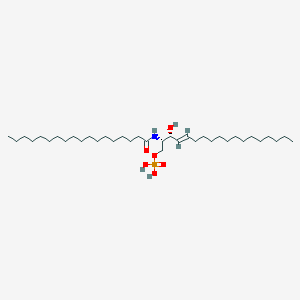
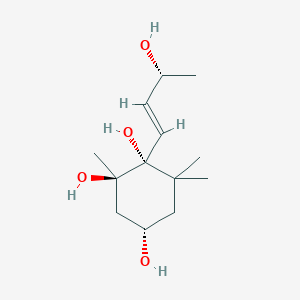
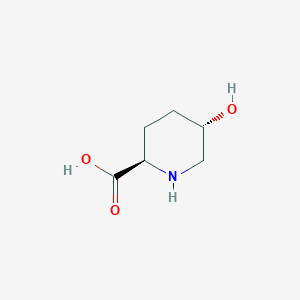
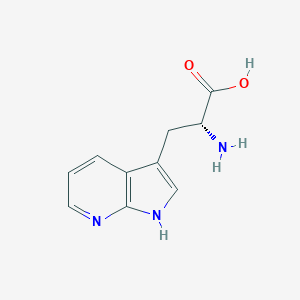
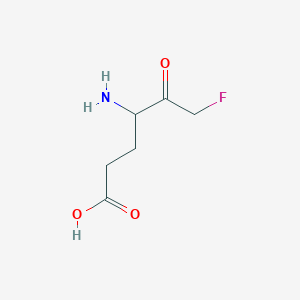
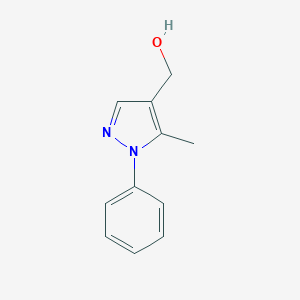
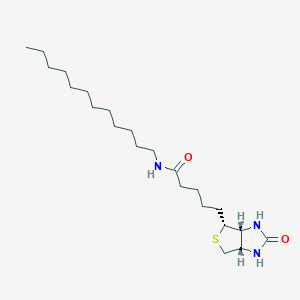
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
